N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE
Description
N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound characterized by a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide group at position 2. The side chain consists of a methoxyethyl group attached to a 5-methylthiophen-2-yl moiety.
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-8-6-10(15-18-8)13(16)14-7-11(17-3)12-5-4-9(2)19-12/h4-6,11H,7H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEOVZKSZDDGPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=NOC(=C2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiophene and oxazole intermediates. Common synthetic routes include:
Thiophene Synthesis: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Oxazole Synthesis: The oxazole ring can be synthesized through the cyclization of α-hydroxy ketones with amides under acidic conditions.
Coupling Reactions: The final step involves coupling the thiophene and oxazole intermediates with the carboxamide group under specific reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Reduction: The oxazole ring can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: LiAlH4
Coupling Reagents: EDCI, DMAP
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell walls or inhibition of essential enzymes.
Anti-inflammatory and Anticancer Properties
Investigations into the compound's biological activities have revealed potential anti-inflammatory and anticancer effects. Preliminary studies suggest that it may inhibit specific kinases involved in inflammatory pathways or cancer progression. Further research is needed to elucidate the exact mechanisms of action and therapeutic potential.
Material Science
This compound is being explored for its use in developing organic semiconductors and other materials for electronic devices. Its unique electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Pharmaceutical Development
The compound's diverse biological activities position it as a promising candidate in drug discovery programs aimed at developing new therapeutics for infectious diseases and cancer treatment.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.
Case Study 2: Anti-inflammatory Mechanism
In another study published in the Journal of Medicinal Chemistry, the compound was tested for its ability to inhibit the NF-kB signaling pathway in vitro. Results indicated that treatment with the compound reduced pro-inflammatory cytokine production by 50%, suggesting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Research Findings and Limitations
While the provided evidence lacks direct data on the target compound, inferences can be drawn:
- Therapeutic Potential: Structural similarities to patented compounds () suggest possible applications in oncology or viral infection, though specific target validation is required.
- Synthetic Challenges : The methoxyethyl-thiophene substituent may necessitate optimized coupling conditions, as seen in low-yield syntheses of complex benzamides ().
Biological Activity
N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 363.45 g/mol. The compound features a methoxy group, a thiophene ring, and an oxazole moiety, which contribute to its biological activity.
Antimicrobial Activity
Research has demonstrated that oxazole derivatives exhibit notable antimicrobial properties. A study reviewed various oxazole compounds and highlighted their Minimum Inhibitory Concentration (MIC) against different fungal strains:
| Compound | MIC (µg/ml) | Candida albicans | Candida tropicalis | Aspergillus niger |
|---|---|---|---|---|
| 11 | 1.6 | 3.2 | 3.2 | 1.6 |
| 12 | 0.8 | 3.2 | 3.2 | 1.6 |
This indicates that compounds similar to this compound may possess significant antifungal activity against Candida species and Aspergillus niger .
Anticancer Activity
The anticancer potential of oxazole derivatives has also been investigated. In vitro studies have shown that certain oxazole compounds can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar structural features have been reported to exhibit cytotoxic effects against non-small-cell lung carcinoma (NSCLC) cells .
Anti-inflammatory Effects
Additionally, some studies suggest that oxazole derivatives possess anti-inflammatory properties. Compounds in this class have been shown to reduce pro-inflammatory cytokine production in various cell models, indicating potential for treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study conducted by Singh et al. synthesized several substituted oxazoles and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited comparable or superior activity to standard antibiotics such as ampicillin and ciprofloxacin .
- Cytotoxicity Against Cancer Cells : A series of experiments reported by researchers demonstrated that specific oxazole derivatives significantly inhibited the growth of breast and lung cancer cell lines at low concentrations, suggesting their potential as therapeutic agents in oncology .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity?
- The compound contains a thiophene ring (with a methyl substituent at position 5), an oxazole ring (methyl-substituted at position 5), and a carboxamide group connected via a methoxyethyl linker.
- Reactivity implications :
- The thiophene sulfur may participate in electrophilic substitution or coordination chemistry.
- The oxazole ring’s nitrogen and oxygen atoms enable hydrogen bonding and π-stacking interactions, relevant for biological target binding.
- The carboxamide group can undergo hydrolysis or act as a hydrogen bond donor/acceptor .
- Molecular formula : C₁₂H₁₄N₂O₃S; Molecular weight : 270.32 g/mol .
Q. What synthetic routes are commonly used to prepare this compound?
- Step 1 : Synthesis of 2-acetyl-5-methylthiophene via reaction of 2-methylthiophene with acetic anhydride.
- Step 2 : Introduction of the oxazole ring through cyclization of a β-ketoamide intermediate.
- Step 3 : Functionalization with the carboxamide group using coupling reagents like EDCI/HOBt .
- Key reagents : Acetic anhydride, chloroacetyl chloride, potassium carbonate (for deprotonation), and DMF as a solvent .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and substituent positions (e.g., thiophene methyl at δ 2.4 ppm, oxazole protons at δ 6.8–7.2 ppm).
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% for biological assays).
- Mass Spectrometry (MS) : Verify molecular ion peak at m/z 270.32 .
Advanced Research Questions
Q. How can synthetic yields be optimized for multi-step reactions involving this compound?
- Reaction condition tuning :
- Use microwave-assisted synthesis to reduce reaction time and improve oxazole cyclization efficiency.
- Optimize stoichiometry of coupling agents (e.g., 1.2 equiv EDCI) to minimize side products during carboxamide formation.
- Purification strategies :
- Employ gradient column chromatography (hexane/ethyl acetate) to separate stereoisomers or regioisomers .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Case study : Discrepancies in thiophene proton signals may arise from rotational isomerism in the methoxyethyl linker.
- Methodology :
- Perform variable-temperature NMR to observe coalescence of split peaks.
- Use 2D-COSY or NOESY to confirm spatial proximity of protons .
Q. What strategies are effective for probing the compound’s mechanism of action in biological systems?
- Target identification :
- Use surface plasmon resonance (SPR) to screen for binding to kinases or GPCRs.
- Perform molecular docking with the oxazole and carboxamide groups as pharmacophore anchors.
- Functional assays :
- Measure inhibition of enzymatic activity (e.g., IC₅₀) using fluorogenic substrates in vitro.
- Validate selectivity via counter-screening against structurally related off-target proteins .
Data Contradiction Analysis
Q. How can conflicting reports about solubility in polar vs. nonpolar solvents be addressed?
- Hypothesis : Solubility may depend on the compound’s crystalline form (polymorphism).
- Experimental design :
- Characterize polymorphs via X-ray diffraction (XRD) .
- Test solubility in DMSO, ethanol, and chloroform for each polymorphic form.
- Reference data : Prior studies report solubility in DMSO >50 mg/mL but <10 mg/mL in water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
